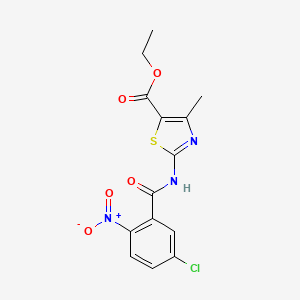
(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)(4-phenylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE is a complex organic compound that belongs to the indole class of compounds Indoles are known for their diverse biological activities and are often found in natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methoxy and Methyl Groups: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base. The methyl group can be introduced through alkylation reactions.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine ring reacts with a suitable leaving group on the indole core.
Formation of the Carbonyl Group: The carbonyl group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
科学研究应用
5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacology: The compound is used to investigate receptor binding and activity, particularly in the central nervous system.
Biochemistry: It serves as a tool for studying enzyme interactions and metabolic pathways.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
5-METHOXY-2-METHYL-1-PHENYL-1H-INDOLE: Lacks the phenylpiperazine moiety.
2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE: Lacks the methoxy group.
5-METHOXY-2-METHYL-1-PHENYL-3-(4-METHYLPIPERAZINE-1-CARBONYL)-1H-INDOLE: Has a methyl group instead of a phenyl group on the piperazine ring.
Uniqueness
5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE is unique due to the combination of its functional groups, which confer specific biological activities and chemical reactivity. The presence of the phenylpiperazine moiety, in particular, distinguishes it from other indole derivatives and contributes to its potential therapeutic applications.
属性
分子式 |
C27H27N3O2 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC 名称 |
(5-methoxy-2-methyl-1-phenylindol-3-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C27H27N3O2/c1-20-26(27(31)29-17-15-28(16-18-29)21-9-5-3-6-10-21)24-19-23(32-2)13-14-25(24)30(20)22-11-7-4-8-12-22/h3-14,19H,15-18H2,1-2H3 |
InChI 键 |
UAWYIXPHBLQFFA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OC)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11680916.png)
![ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11680922.png)

![ethyl (2E)-2-(3-bromobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11680937.png)
![3-hydroxy-N'-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11680939.png)
![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11680941.png)
![2-[(Hexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11680961.png)


![3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one](/img/structure/B11680994.png)
![17-(2-Methoxy-5-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11680999.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11681002.png)
![2-{2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11681004.png)
![N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11681006.png)
